molecular formula C12H21NO2 B14534393 5-(3-Hydroxyoct-1-EN-1-YL)pyrrolidin-2-one CAS No. 62400-86-6

5-(3-Hydroxyoct-1-EN-1-YL)pyrrolidin-2-one

Cat. No.: B14534393
CAS No.: 62400-86-6
M. Wt: 211.30 g/mol
InChI Key: ZKBGFTODUYBZNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(3-Hydroxyoct-1-en-1-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidin-2-ones . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

5-(3-Hydroxyoct-1-en-1-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyoct-1-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. Pyrrolidinone derivatives are known to exert their effects by binding to and modulating the activity of various enzymes and receptors . For example, they can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-(3-Hydroxyoct-1-en-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share the pyrrolidinone scaffold but differ in their substituents and functional groups . For instance, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative with significant antitumor activity . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

62400-86-6

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

5-(3-hydroxyoct-1-enyl)pyrrolidin-2-one

InChI

InChI=1S/C12H21NO2/c1-2-3-4-5-11(14)8-6-10-7-9-12(15)13-10/h6,8,10-11,14H,2-5,7,9H2,1H3,(H,13,15)

InChI Key

ZKBGFTODUYBZNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC1CCC(=O)N1)O

Origin of Product

United States

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